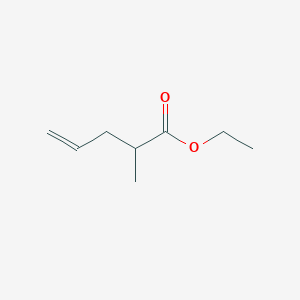![molecular formula C14H15N3O3S B044418 2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid CAS No. 125165-73-3](/img/structure/B44418.png)
2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its distinct color change from red to yellow over a pH range of 3.1 to 4.4 . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminoazobenzene-2’-sulfonic acid typically involves the diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dimethylaminoazobenzene-2’-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonic acid group.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acid derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted sulfonic acid derivatives are formed.
Wissenschaftliche Forschungsanwendungen
4-Dimethylaminoazobenzene-2’-sulfonic acid is used in various scientific research applications, including:
Chemistry: As a pH indicator in acid-base titrations.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the textile industry for dyeing fabrics.
Wirkmechanismus
The mechanism of action of 4-Dimethylaminoazobenzene-2’-sulfonic acid involves its ability to act as a pH indicator. The compound exists in different ionic forms depending on the pH of the solution, leading to a color change. At low pH, it exists in the protonated form, which is red, and at higher pH, it deprotonates to form the yellow anionic form .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Red: Another azo dye used as a pH indicator with a different pH range.
Phenol Red: Used in cell culture media as a pH indicator.
Bromothymol Blue: A pH indicator with a different color change range.
Uniqueness
4-Dimethylaminoazobenzene-2’-sulfonic acid is unique due to its specific pH range and distinct color change, making it particularly useful in titrations involving weak acids and bases .
Eigenschaften
CAS-Nummer |
125165-73-3 |
|---|---|
Molekularformel |
C14H15N3O3S |
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
2-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)21(18,19)20/h3-10H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
NYEYRSGIVKKHMU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O |
Synonyme |
2-(4-dimethylaminophenyl)diazenylbenzenesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)


![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)






![(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B44372.png)
